Dimethylphenylsilylacetic acid

Description

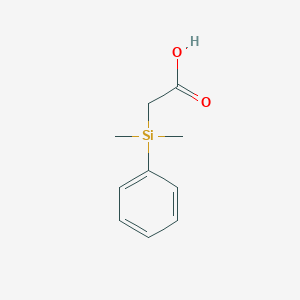

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[dimethyl(phenyl)silyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2Si/c1-13(2,8-10(11)12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXBEYAODSEDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901596 | |

| Record name | NoName_728 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for Dimethylphenylsilylacetic Acid and Analogues

Classical and Contemporary Synthetic Routes to α-Silylacetic Acids

The preparation of α-silylacetic acids can be achieved through various established and newly developed methods. These routes often involve the formation of reactive intermediates like dianions or the use of streamlined one-pot reactions.

Dianion-Based Approaches for α-Trimethylsilylcarboxylic Acid Synthesis

A highly effective method for synthesizing α-trimethylsilylcarboxylic acids involves the use of dianions. Trimethylsilylacetic acid can be readily converted into its dianion, which then serves as a versatile intermediate. researchgate.net This dianion can be alkylated with various electrophiles, such as alkyl, benzyl (B1604629), and allyl halides, to produce a range of α-trimethylsilylcarboxylic acids. researchgate.net This approach is not limited to trimethylsilyl (B98337) derivatives; for instance, new derivatives of diphenyl(methyl)silylacetic acid have been successfully prepared through the direct alkylation of its dianion. researchgate.net

The generation of the dianion is typically accomplished by treating the corresponding carboxylic acid with a strong base, such as two equivalents of lithium diisopropylamide (LDA). chemicalbook.com The resulting dianion can then be reacted with a suitable chlorosilane to introduce the silyl (B83357) group. researchgate.net This method has proven to be a general and convenient procedure for preparing various α-silylacetic acids. researchgate.net

| Starting Material | Base | Electrophile | Product |

| Acetic Acid | 2 equiv. LDA | Chlorotrimethylsilane | Trimethylsilylacetic Acid chemicalbook.com |

| Trimethylsilylacetate | LDA | Chlorosilanes | α-Silylacetic Acids researchgate.net |

| Diphenyl(methyl)silylacetic Acid | LDA | Benzyl, Allyl, Alkyl Halides | Substituted Diphenyl(methyl)silylacetic Acids researchgate.net |

This table summarizes the dianion-based approaches to α-silylacetic acid synthesis.

One-Pot Reaction Strategies for Silylacetic Acid Generation

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and time savings by eliminating the need for isolating intermediate compounds. wikipedia.org In the context of silylacetic acid synthesis, one-pot procedures have been developed to streamline the process. A notable one-pot method involves the reaction of trimethylsilylacetate with different chlorosilanes. researchgate.net This approach provides a convenient and general route to new α-silylacetic acids. researchgate.net

These strategies often involve a sequence of reactions within a single reaction vessel. wikipedia.org For example, a reactant can undergo multiple chemical transformations by simply adding reagents in a specific order. wikipedia.org This "telescoping synthesis" approach has been successfully applied to the creation of complex molecules and is a desirable strategy in modern organic synthesis. wikipedia.org

Electrochemical Synthesis and Kolbe Electrolysis for Silylated Products

Electrochemical methods, particularly Kolbe electrolysis, present a powerful and environmentally friendly alternative for the synthesis of silylated compounds. researchgate.net Kolbe electrolysis involves the anodic oxidation of carboxylic acids, leading to decarboxylation and the formation of radical intermediates that subsequently dimerize. researchgate.netwikipedia.org This method has been successfully employed for the synthesis of 1,2-disilylethanes from α-silylacetic acids. researchgate.net

The process is typically carried out using a constant current technique at a platinum anode. researchgate.net The efficiency of the Kolbe electrolysis can be influenced by various parameters, including current density, temperature, solvent, and the concentration of the substrate. researchgate.net For instance, the anodic decarboxylation of acids like Ph2(Me)SiCH2CO2H, Ph(Me)2SiCH2CO2H, and Me3SiCH2CO2H has yielded the corresponding dimeric products in good yields. researchgate.net

A key advantage of electrochemical synthesis is the use of electricity as a clean reagent, which can minimize waste and enhance the formation of the desired products under ambient conditions. researchgate.net The Kolbe reaction can be applied to create both symmetrical and, in some cases, unsymmetrical dimers. organic-chemistry.org

| Substrate Acid | Dimeric Product |

| Ph2(Me)SiCH2CO2H | Ph2(Me)SiCH2CH2Si(Me)Ph2 researchgate.net |

| Ph(Me)2SiCH2CO2H | Ph(Me)2SiCH2CH2Si(Me)2Ph researchgate.net |

| Me3SiCH2CO2H | Me3SiCH2CH2SiMe3 researchgate.net |

This table shows examples of dimeric products obtained from the Kolbe electrolysis of α-silylcarboxylic acids.

Derivatization Strategies for Functionalized Silylacetic Acids

The functionalization of silylacetic acids opens up possibilities for creating a diverse range of molecules with specific properties. This can be achieved by introducing various substituents or by controlling the stereochemistry of the final product.

Synthesis of Substituted Dimethylphenylsilylacetic Acid Derivatives

The synthesis of substituted derivatives of this compound allows for the fine-tuning of the molecule's properties. One effective strategy involves the direct alkylation of the dianion of the parent acid. researchgate.net By reacting the dianion of diphenyl(methyl)silylacetic acid with different electrophiles like benzyl, allyl, and other alkyl halides, a variety of new α-silylcarboxylic acids can be prepared. researchgate.net This approach highlights the versatility of the dianion intermediate in creating a library of substituted silylacetic acids.

Furthermore, derivatization is not limited to the alpha-carbon. The synthesis of various substituted organic compounds, such as benzo[b]furan and thieno[3,2-b]thiophene (B52689) derivatives, often relies on multi-step synthetic sequences that can be adapted for the functionalization of silylacetic acid backbones. sioc-journal.cnmdpi.com Three-component synthesis strategies have also been reported for preparing substituted pyridylacetic acid derivatives, which could potentially be applied to silylated analogues. whiterose.ac.uk

Stereoselective and Enantioselective Synthetic Approaches

Controlling the three-dimensional arrangement of atoms in a molecule is crucial in many areas of chemistry, particularly in the synthesis of bioactive compounds. Stereoselective synthesis aims to produce a specific stereoisomer of a product. inflibnet.ac.in Enantioselective synthesis, a subset of stereoselective synthesis, focuses on the preferential formation of one enantiomer over the other. ethz.ch

Achieving stereoselectivity often involves the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. ethz.ch In the context of silylated compounds, stereoselective methods have been developed for various transformations. For example, tandem protodesilylation and Friedel–Crafts cyclization reactions have been shown to proceed with high stereoselectivity, influenced by the choice of Lewis acid. nih.gov

The development of enantioselective approaches for the synthesis of silylacetic acids and their derivatives is an active area of research. These methods are critical for accessing optically active compounds with defined stereochemistry, which is often a requirement for their application in fields such as materials science and medicinal chemistry.

Elucidation of Reactivity and Mechanistic Pathways of Dimethylphenylsilylacetic Acid

Fundamental Acid-Base Properties and Reactivity Profiles

Dimethylphenylsilylacetic acid, as a carboxylic acid, exhibits characteristic acid-base properties in solution. The primary acidic proton is that of the carboxyl group (-COOH). Deprotonation occurs upon treatment with a base, yielding the corresponding carboxylate anion, dimethylphenylsilylacetate. This process is a fundamental equilibrium reaction in solution-phase systems.

The acidity of the α-proton (the hydrogen on the carbon adjacent to the carbonyl group) is also a significant feature. The formation of silyl (B83357) esters as stable synthetic equivalents of carboxylic acids highlights that deprotonation at the α-position is an effective process. nih.gov For instance, the reaction of a similar silyl ester with n-BuLi followed by quenching with deuterium (B1214612) oxide (D₂O) resulted in quantitative deuterium incorporation at the α-position, demonstrating the accessibility of the α-proton for deprotonation to form an enolate. nih.gov This enolate formation is a critical step in many of the compound's subsequent reactions.

The stability and reactivity of the resulting conjugate base are influenced by the electronic properties of the dimethylphenylsilyl group. Silicon's ability to stabilize an adjacent negative charge (α-effect), though complex, plays a role in the reactivity of the α-position.

Both Lewis and Brønsted acids are pivotal in catalyzing transformations involving silylacetic acids. Their primary role is to activate electrophiles, thereby lowering the activation energy for subsequent reaction steps. youtube.comyoutube.com

Brønsted Acid Catalysis: A Brønsted acid (a proton donor) can protonate the carbonyl oxygen of the silylacetic acid or a reaction partner. youtube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com In reactions like esterification, a Brønsted acid catalyst facilitates the addition of an alcohol to the carboxylic acid. Chiral Brønsted acids have been developed to achieve asymmetric catalysis, enabling the enantioselective protonation of olefins to generate carbocations for further reactions. nih.gov This principle can be extended to reactions involving silylacetic acids, where protonation can initiate cyclization cascades or other complex transformations. nih.gov

Lewis Acid Catalysis: A Lewis acid (an electron-pair acceptor) coordinates to a Lewis basic site, typically the carbonyl oxygen of the silylacetic acid or a substrate. youtube.com This coordination enhances the electrophilicity of the substrate. youtube.com For example, in boron-catalyzed asymmetric aldol (B89426) reactions, the in-situ conversion of carboxylic acids to siloxy esters dramatically facilitates the reaction. chemrxiv.org The Lewis acid catalyst can coordinate to the siloxy ester, promoting the formation of Si/B enediolates as active species for the subsequent C-C bond formation. chemrxiv.org This strategy not only acidifies the α-proton but also prevents the free carboxylate from coordinating to and deactivating the Lewis acid catalyst. chemrxiv.org This approach has been successfully applied to accelerate Mannich and allylation reactions as well. chemrxiv.org

Table 1: Comparison of Acid Catalysis in Silylacetic Acid Transformations

| Catalyst Type | Mechanism of Action | Example Application |

| Brønsted Acid | Donates a proton to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. youtube.com | Catalytic asymmetric intramolecular hydroalkoxylation of olefins. nih.gov |

| Lewis Acid | Accepts an electron pair by coordinating to the carbonyl oxygen, activating the substrate. youtube.com | Boron-catalyzed asymmetric aldol reaction of carboxylic acids via siloxy ester intermediates. chemrxiv.org |

Reaction Mechanisms in Organic Transformations

Silylacetic acids are known to undergo both thermal and base-catalyzed rearrangements. acs.org These reactions typically involve the migration of the silyl group.

In base-catalyzed rearrangements, the mechanism is often initiated by the deprotonation of the carboxylic acid, followed by an intramolecular nucleophilic attack. This can lead to a 1,2-anionic shift of the silyl group from the α-carbon to the oxygen of the carboxylate. This process is analogous to the Brook rearrangement, where the driving force is the formation of a more stable species, in this case, a silicon-oxygen bond, which is thermodynamically favored over a silicon-carbon bond. The general principle of base-catalyzed rearrangements involves the conversion of a less stable anion into a more stable one through a group shift. msu.edu

Thermal rearrangements can also occur, where heat provides the necessary activation energy for intramolecular reorganization. nih.gov For related silyl-substituted alcohols, computational studies have shown that thermal rearrangement can proceed via a dyotropic mechanism, involving the simultaneous migration of two groups. nih.gov In the case of this compound, heating could potentially induce a similar migration of the silyl group from carbon to oxygen to form a silyl ester derivative.

Silyl carboxylic acids are valuable building blocks in organic synthesis, particularly in carbonyl coupling reactions. sioc-journal.cn These reactions often proceed through the formation of a silyl ester intermediate, which acts as an activated form of the carboxylic acid. core.ac.uk

The general mechanism involves the initial conversion of the silyl carboxylic acid to a more reactive species. For example, in the presence of a coupling reagent like dichlorodimethylsilane, a silyl ester intermediate is formed. If the coupling partner is an α-amino acid, this intermediate can cyclize to form a reactive oxazasilolidinone. core.ac.uk This cyclic species is then susceptible to nucleophilic attack, leading to the formation of an amide bond. core.ac.uk

Silyl esters are generally more reactive than their alkyl ester counterparts. Nucleophilic attack can occur either at the carbonyl carbon or at the silicon atom. core.ac.uk By increasing the steric bulk on the silicon atom, as with the dimethylphenylsilyl group, nucleophilic attack at the silicon is disfavored, thereby promoting reaction at the carbonyl center. core.ac.uk This enhanced reactivity allows silyl carboxylic acids to participate in coupling reactions under mild conditions, providing an alternative to traditional amide bond formation methods. core.ac.uk

While less common for the carboxylic acid form itself, silyl groups can be precursors to silyl radicals, which are valuable intermediates in organic synthesis. sioc-journal.cn The generation of silyl radicals from precursors like silylboronates has become a significant area of research. researchgate.net These radicals can be generated through photochemical, electrochemical, or base activation strategies. researchgate.net

A plausible mechanistic pathway involving this compound could begin with its conversion to a derivative more amenable to radical generation. For instance, a photocatalytically generated silyl radical can perform a halogen-atom abstraction to activate an alkyl halide, which can then participate in cross-coupling reactions. nih.gov In such a metallaphotoredox catalytic cycle, a silyl radical, generated from a silane (B1218182) source, selectively abstracts a halogen from an alkyl halide. The resulting alkyl radical is then trapped by a Ni(0) or Ni(I) catalyst, which, after oxidative addition with an aryl halide and reductive elimination, forms a new C-C bond. nih.gov The silyl radical is regenerated in the catalytic cycle.

The mechanistic implication is that the silyl moiety can be used to initiate radical processes under mild conditions. The high selectivity of silyl radicals for abstracting atoms from weaker bonds allows for chemoselective transformations in the presence of multiple functional groups. nih.gov

Esterification Reactions and Derivative Formation

The carboxylic acid functional group in this compound is the primary site for esterification reactions, allowing for the synthesis of a variety of ester derivatives. These reactions typically involve the condensation of the carboxylic acid with an alcohol. The specific conditions and reagents employed can be tailored to accommodate the steric hindrance presented by the dimethylphenylsilyl group and the sensitivity of the substrates.

Common methodologies for the esterification of carboxylic acids are applicable to this compound. The Fischer-Speier esterification, a classic acid-catalyzed method, involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and its mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

For milder reaction conditions, particularly with sensitive alcohols or when trying to avoid the harshness of strong acids, coupling agents are frequently used. The Steglich esterification is a notable example, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.govwikipedia.org This method is effective at room temperature and is known for its high yields and tolerance of various functional groups. nih.govwikipedia.org The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol, facilitated by the acyl-transfer properties of DMAP. nih.gov

Other approaches include the two-step process of first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol. commonorganicchemistry.com This method is highly effective but generates stoichiometric amounts of acidic byproducts.

| Esterification Method | Key Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (often as solvent), Strong Acid Catalyst (e.g., H₂SO₄) | Heating/Reflux | Cost-effective, suitable for simple alcohols. masterorganicchemistry.com |

| Steglich Esterification | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Room Temperature, Aprotic Solvent | Mild conditions, high yields, broad substrate scope. nih.govwikipedia.org |

| Acyl Chloride Formation | 1) SOCl₂ or (COCl)₂; 2) Alcohol, Base (e.g., Pyridine) | Often multi-step, can be done at low temperatures | High reactivity, suitable for hindered alcohols. commonorganicchemistry.com |

| Alkylation | Alkyl Halide (e.g., MeI), Base | Varies with substrate | Alternative for specific alkyl esters, avoids acidic conditions. commonorganicchemistry.com |

Photochemical Reactions and Excited-State Processes

The photochemical behavior of this compound is dictated by the chromophores present in its structure, namely the phenyl group attached to the silicon atom. Organosilicon compounds, particularly those containing aromatic moieties, are known to interact with ultraviolet (UV) radiation. mdpi.com Upon absorption of UV light, the molecule is promoted to an electronically excited state, from which several relaxation or reaction pathways are possible.

One potential photochemical reaction is the cleavage of the silicon-carbon bonds. The photolysis of related organosilicon compounds, such as acylsilanes, is known to generate silyl radicals, suggesting that the Si-CH₂ bond in this compound could be susceptible to homolytic cleavage under UV irradiation. researchgate.net This process would yield a dimethylphenylsilyl radical and a carboxymethyl radical.

Furthermore, organosilanes can function as UV absorbers and radical scavengers. mdpi.com The absorbed energy can be dissipated through non-reactive pathways like heat or fluorescence, or it can be transferred to other molecules. mdpi.com The phenyl group can stabilize radical intermediates through resonance, potentially influencing the subsequent reaction pathways of any photochemically generated radicals. The specific excited-state dynamics, including lifetimes and quantum yields of different processes, would necessitate detailed photophysical studies using techniques such as transient absorption spectroscopy and computational modeling.

Oxidative Coupling Reactions and Redox Catalysis

This compound possesses functional groups that can participate in oxidative coupling and redox-catalyzed reactions. The phenyl group attached to the silicon atom is an electron-rich aromatic system that can undergo oxidative coupling in the presence of suitable reagents. uni-mainz.de For instance, one-electron oxidants like molybdenum(V) chloride (MoCl₅) have been used to effect the intramolecular and intermolecular coupling of aryl moieties. uni-mainz.de Application of such reagents to this compound could potentially lead to the formation of biphenyl-linked dimers or oligomers.

The carboxylic acid group can also play a crucial role in redox reactions. A significant transformation for carboxylic acids is decarboxylative coupling, where the carboxyl group is extruded as carbon dioxide, and a new bond is formed at its original position. Copper-catalyzed decarboxylative silylations of redox-active aliphatic carboxylic acid derivatives have been reported, proceeding through a radical mechanism. nih.gov This suggests that under appropriate catalytic conditions, this compound could undergo oxidative decarboxylation to generate an α-silyl radical, which could then be trapped by various coupling partners.

The silicon atom itself, being more electropositive than carbon, influences the electronic properties of the adjacent methylene (B1212753) and phenyl groups, which in turn affects their redox potentials and reactivity in catalyzed cycles. Catalytic systems involving redox-active metals could interact with the molecule at the silicon center, the aromatic ring, or the carboxylate, initiating diverse transformations.

| Reaction Type | Potential Reagent/Catalyst | Reactive Site | Potential Outcome |

|---|---|---|---|

| Aryl-Aryl Coupling | MoCl₅, SeO₂ | Phenyl group | Biphenyl-linked structures. uni-mainz.de |

| Decarboxylative Coupling | Copper(I) catalysts | Carboxylic acid group | Formation of a new C-Si or C-C bond at the α-position. nih.gov |

| Redox-Switchable Catalysis | Redox-active metal complexes | Overall molecular structure | Modulation of reactivity based on catalyst's redox state. tennessee.edu |

Kinetic Studies and Reaction Rate Determination

Experimental Kinetic Investigations

Detailed experimental kinetic data specifically for this compound are not widely published. However, the methodology for such investigations would follow established principles of chemical kinetics. nih.gov An experimental study would aim to determine the rate law of a specific reaction, such as its esterification or a catalyzed coupling, by measuring the change in concentration of reactants or products over time.

Techniques suitable for monitoring the reaction progress include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating proton (¹H) or silicon (²⁹Si) NMR signals corresponding to the reactant and product, their relative concentrations can be determined at various time points without disturbing the reaction mixture.

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods involve taking aliquots from the reaction at specific times, quenching the reaction, and analyzing the composition of the mixture.

In-situ Infrared (IR) Spectroscopy: Monitoring the disappearance of the carboxylic acid O-H stretch or the appearance of the ester C=O stretch can provide real-time kinetic data.

Factors Influencing Reaction Rates and Stereoselectivity

The rates and stereochemical outcomes of reactions involving this compound are governed by a combination of physical and structural factors.

Concentration: In accordance with collision theory, increasing the concentration of reactants generally leads to a higher frequency of molecular collisions, thereby increasing the reaction rate. ucf.edu

Temperature: Raising the temperature increases the kinetic energy of molecules, resulting in more frequent and more energetic collisions. monash.edu This increases the proportion of collisions that can overcome the activation energy barrier, significantly accelerating the reaction rate. ucf.edumonash.edu

Catalyst: Catalysts accelerate reactions by providing an alternative mechanistic pathway with a lower activation energy. khanacademy.org For esterification, an acid catalyst protonates the carbonyl group, making it more electrophilic. masterorganicchemistry.com In coupling reactions, a transition metal catalyst can facilitate bond activation and formation through a complex catalytic cycle. nih.gov

Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby influencing the reaction rate. Aprotic polar solvents are often used for reactions like the Steglich esterification. wikipedia.org

Steric and Electronic Effects: The dimethylphenylsilyl group is sterically bulky, which can hinder the approach of nucleophiles to the adjacent carboxylic acid group. This steric hindrance can decrease reaction rates compared to less substituted acetic acids. Electronically, the silyl group's properties (a combination of inductive and potential hyperconjugative effects) can modulate the reactivity of the carboxyl group. nih.gov

Stereoselectivity: While this compound itself is achiral, reactions that introduce a new chiral center can exhibit stereoselectivity. For example, esterification with a chiral alcohol could proceed at different rates for the two enantiomers (kinetic resolution), or a reaction at the α-carbon could be influenced by a chiral catalyst or reagent. The bulky dimethylphenylsilyl group would play a key role in directing the approach of reagents, influencing the stereochemical outcome.

| Factor | Effect on Reaction Rate | Mechanism of Influence |

|---|---|---|

| Reactant Concentration | Increases rate | Increases frequency of molecular collisions. ucf.edu |

| Temperature | Increases rate | Increases kinetic energy and frequency of effective collisions. monash.edu |

| Catalyst | Increases rate | Provides a lower activation energy pathway. khanacademy.org |

| Solvent | Can increase or decrease rate | Stabilization of reactants, intermediates, or transition states. |

| Steric Hindrance | Decreases rate | The bulky silyl group impedes the approach of reagents. |

Applications of Dimethylphenylsilylacetic Acid As a Pivotal Building Block in Advanced Organic Synthesis

Integration into Complex Molecular Architectures

The incorporation of the dimethylphenylsilyl group, facilitated by the use of dimethylphenylsilylacetic acid, offers a strategic approach to the construction of complex molecules. The silicon atom can serve as a linchpin, allowing for the sequential and controlled introduction of various functional groups. This approach is particularly valuable in the synthesis of natural products and other biologically active compounds where precise control over stereochemistry and regiochemistry is paramount.

The silyl (B83357) group can act as a temporary tether, bringing reacting partners into close proximity and thereby facilitating intramolecular reactions that might otherwise be challenging. Furthermore, the steric bulk of the dimethylphenylsilyl group can be exploited to direct the stereochemical outcome of reactions at adjacent centers, a critical aspect in the synthesis of enantiomerically pure compounds. While specific examples detailing the extensive use of this compound in the total synthesis of highly complex natural products are still emerging in the literature, the foundational principles of silicon-tethered reactions strongly support its potential in this arena.

Role in Cross-Coupling Methodologies

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Silylcarboxylic acids, such as this compound, have been identified as bifunctional reagents in palladium-catalyzed carbonylative cross-coupling reactions. cornell.edu In these transformations, the silylcarboxylic acid can serve as both a source of carbon monoxide and a nucleophilic coupling partner, obviating the need for gaseous CO and a separate silylarene. cornell.edu

This dual role streamlines the synthetic process and enhances its practicality. The reaction demonstrates high functional group tolerance and is effective with a range of aryl iodides, including those that are electron-rich, neutral, or electron-poor. cornell.edu Mechanistic studies suggest that the silylcarboxylic acid plays a crucial role in the catalytic cycle, highlighting its potential as a versatile reagent in the development of novel cross-coupling strategies. cornell.edu

Table 1: Hypothetical Palladium-Catalyzed Carbonylative Cross-Coupling Reactions Utilizing Silylcarboxylic Acids

| Entry | Aryl Iodide | Silylcarboxylic Acid Derivative | Product |

| 1 | 4-Iodoanisole | This compound | 1-(4-Methoxyphenyl)-2-(dimethyl(phenyl)silyl)ethan-1-one |

| 2 | 1-Iodo-4-nitrobenzene | This compound | 2-(Dimethyl(phenyl)silyl)-1-(4-nitrophenyl)ethan-1-one |

| 3 | Iodobenzene | (Trimethylsilyl)acetic acid | 2-(Trimethylsilyl)-1-phenylethan-1-one |

This table is illustrative and based on the general reactivity of silylcarboxylic acids in carbonylative cross-coupling reactions.

Contributions to Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and purification steps. The unique reactivity of organosilicon compounds suggests a promising role for this compound in the design of novel cascade and multicomponent processes.

While specific, documented examples of this compound as a key component in complex cascade or multicomponent reactions are not yet prevalent in the literature, its structure lends itself to such applications. The carboxylic acid moiety can participate in a variety of condensation and addition reactions, while the silyl group can be involved in subsequent transformations, such as protodesilylation, oxidation, or cross-coupling, to generate further molecular complexity. This latent reactivity makes it an attractive candidate for the development of innovative one-pot synthetic methodologies.

Utilization in the Synthesis of Specific Organic Compounds

The application of this compound and its derivatives extends to the synthesis of various classes of organic compounds. The silyl group can be strategically employed and later removed or transformed, making it a valuable tool for introducing specific functionalities. For instance, the reaction of silylacetic esters can lead to the formation of enolates, which are key intermediates in a multitude of carbon-carbon bond-forming reactions.

Furthermore, the silyl group can influence the reactivity of adjacent functional groups. For example, α-silyl substituted esters can undergo stereoselective reactions, providing access to chiral building blocks. The subsequent removal of the silyl group, often under mild conditions, reveals the desired functionality without compromising the stereochemical integrity of the molecule.

Table 2: Potential Synthetic Transformations Involving this compound Derivatives

| Starting Material | Reagents | Product Class |

| Methyl (dimethyl(phenyl)silyl)acetate | 1. LDA, THF, -78 °C; 2. Aldehyde | β-Hydroxy-α-silylesters |

| This compound | 1. SOCl₂; 2. Amine | N-Alkyl-2-(dimethyl(phenyl)silyl)acetamide |

| Ethyl (dimethyl(phenyl)silyl)acetate | 1. DIBAL-H, -78 °C | 2-(Dimethyl(phenyl)silyl)ethan-1-ol |

This table illustrates potential synthetic applications based on the known reactivity of silylacetic acid derivatives.

Development of Novel Reagents and Intermediates Based on this compound

The inherent reactivity of this compound makes it a valuable precursor for the development of novel organosilicon reagents and synthetic intermediates. researchgate.net The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, each with its own unique reactivity profile.

These modified derivatives can then be employed in a wide range of synthetic transformations. For example, the corresponding acid chloride could be used in Friedel-Crafts acylation reactions to introduce the dimethylphenylsilylacetyl group into aromatic systems. Similarly, ester derivatives can serve as substrates in Claisen condensations or as precursors to silylketenes. The versatility of the carboxylic acid group, coupled with the unique properties of the organosilicon moiety, provides a rich platform for the design and synthesis of new and useful reagents for organic chemistry. researchgate.net

Advanced Spectroscopic Characterization Techniques for Dimethylphenylsilylacetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive tool for providing detailed information about the atomic arrangement and electronic environment within a molecule. For Dimethylphenylsilylacetic acid, a combination of 1H, 13C, and 29Si NMR, along with multidimensional techniques, offers a comprehensive structural picture.

Proton (1H NMR) Investigations

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the various hydrogen atoms in the molecule. The protons of the two methyl groups attached to the silicon atom are chemically equivalent and therefore appear as a single, sharp singlet. The methylene (B1212753) (CH2) protons, situated between the silicon atom and the carboxyl group, also produce a characteristic singlet. The aromatic protons of the phenyl group, due to their different positions (ortho, meta, and para) relative to the silyl (B83357) group, typically exhibit a more complex multiplet pattern in the downfield region of the spectrum. The acidic proton of the carboxylic acid group is highly deshielded and is expected to appear as a broad singlet at a significantly downfield chemical shift.

| Proton Type | Chemical Shift (δ) (ppm) | Multiplicity |

| Si-CH3 | ~0.3 | Singlet |

| Si-CH2-COOH | ~2.1 | Singlet |

| Phenyl (C6H5) | ~7.3-7.5 | Multiplet |

| COOH | >10 | Broad Singlet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon (13C NMR) Analysis

Carbon-13 NMR spectroscopy provides valuable insights into the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbon atoms of the methyl groups attached to silicon appear at a characteristic upfield chemical shift. The methylene carbon, being adjacent to both the silicon and the electron-withdrawing carboxyl group, resonates at a slightly more downfield position. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the lowest field. The phenyl group carbons show a set of signals in the aromatic region, with the ipso-carbon (the carbon directly attached to the silicon atom) having a distinct chemical shift from the ortho, meta, and para carbons.

| Carbon Type | Chemical Shift (δ) (ppm) |

| Si-CH3 | ~ -2.0 |

| Si-CH2-COOH | ~ 25.0 |

| Phenyl (ipso-C) | ~ 138.0 |

| Phenyl (o, m, p-C) | ~ 128.0 - 134.0 |

| COOH | ~ 175.0 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Silicon (29Si NMR) Studies

Silicon-29 NMR spectroscopy is a specialized technique that directly probes the environment of the silicon nucleus. For this compound, a single resonance is expected in the 29Si NMR spectrum, characteristic of a tetracoordinate silicon atom bonded to two methyl groups, a phenyl group, and a methylene group. The chemical shift of this signal provides information about the electronic environment around the silicon atom.

| Silicon Environment | Chemical Shift (δ) (ppm) |

| (CH3)2(C6H5)Si- | Specific data not readily available |

Note: The precise 29Si chemical shift would require experimental determination or prediction through computational methods.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of the functional groups within a molecule. The FTIR spectrum of Dimethylphenylslylacetic acid is expected to show several characteristic absorption bands. A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. openstax.org The C=O stretching vibration of the carbonyl group will appear as a strong, sharp band around 1710-1760 cm⁻¹. openstax.org The presence of the phenyl group will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. The Si-C bond vibrations and Si-CH₃ rocking modes typically appear in the fingerprint region at lower wavenumbers.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid dimer) | 2500-3300 | Strong, Broad |

| C-H stretch (Aromatic) | >3000 | Medium |

| C-H stretch (Aliphatic) | <3000 | Medium |

| C=O stretch (Carboxylic acid) | 1710-1760 | Strong, Sharp |

| C=C stretch (Aromatic) | 1400-1600 | Medium |

| Si-C stretch | Fingerprint Region | Medium-Weak |

Electronic Spectroscopy: Ultraviolet-Visible (UV/Vis) Spectroscopy

| Electronic Transition | Approximate λmax (nm) |

| π → π* (Phenyl group) | ~260-270 |

Note: The exact absorption maxima can be influenced by the solvent.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry provides crucial data for confirming its molecular formula and elucidating its fragmentation pathways, which in turn offers insights into its chemical structure. studypulse.au Advanced mass spectrometric techniques, such as electrospray ionization (ESI) coupled with high-resolution mass analyzers like Fourier-transform ion cyclotron resonance (FT-ICR), can provide highly accurate mass measurements, facilitating the unambiguous identification of the molecular ion and its fragments. mdpi.com

When subjected to mass spectrometry, this compound is expected to undergo characteristic fragmentation. The molecular ion peak [M]+• would correspond to the exact mass of the molecule. Key fragmentation patterns would likely involve the cleavage of the silicon-carbon bonds and rearrangements within the molecule.

Expected Fragmentation Pathways:

A primary fragmentation event would be the loss of the carboxylic acid group (-COOH), resulting in a significant fragment ion. Another prominent fragmentation would likely be the cleavage of the Si-C bond connecting the silyl group to the acetic acid moiety, leading to the formation of a stable dimethylphenylsilyl cation. Further fragmentation of the phenyl group and loss of methyl radicals from the silicon atom can also be anticipated.

Hypothetical Fragmentation Data for this compound:

| Fragment Ion | Proposed Structure | Key Fragmentation Step |

| [M - COOH]+ | [C10H15Si]+ | Loss of the carboxylic acid group |

| [M - CH2COOH]+ | [C8H11Si]+ | Cleavage of the Si-CH2 bond |

| [C6H5(CH3)2Si]+ | Dimethylphenylsilyl cation | Heterolytic cleavage of the Si-C bond |

| [M - CH3]+ | [C9H12O2Si]+• | Loss of a methyl radical from the silicon atom |

This table is based on established fragmentation patterns for similar organosilicon compounds and represents a hypothetical scenario for this compound.

High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition of each fragment, lending further support to the proposed fragmentation pathways. Tandem mass spectrometry (MS/MS) experiments, where a specific precursor ion is selected and further fragmented, would provide even more detailed structural information by establishing connectivity between different parts of the molecule. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. unito.ityoutube.com It is a highly sensitive method for studying paramagnetic centers, such as free radicals, transition metal ions, and defects in solids. oregonstate.edu The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron in the presence of a static magnetic field. youtube.com

This compound, in its ground state, is a diamagnetic molecule, meaning it does not have any unpaired electrons. Therefore, it is "EPR silent" and would not produce an EPR spectrum under standard conditions. youtube.com

However, EPR spectroscopy could become a relevant analytical tool for studying this compound under specific circumstances where a paramagnetic center is introduced. Such situations could include:

Irradiation: Exposure to UV or gamma radiation could potentially lead to the homolytic cleavage of bonds, generating radical species that could be detected by EPR. For instance, the cleavage of a Si-C or C-H bond would result in the formation of silicon-centered or carbon-centered radicals.

Reaction with a Paramagnetic Species: If this compound were to react in a way that generates a radical intermediate or product, EPR could be used to study the kinetics and mechanism of that reaction.

Doping or Incorporation into a Paramagnetic Matrix: If the molecule were incorporated into a material containing paramagnetic centers, EPR could potentially provide information about the local environment of the molecule and its interaction with the paramagnetic species. aps.orgresearchgate.net

In a hypothetical scenario where a radical of this compound is generated, the resulting EPR spectrum would provide information about the structure and environment of the unpaired electron. The g-factor would indicate the nature of the radical (e.g., silicon-centered vs. carbon-centered). Hyperfine coupling with nearby magnetic nuclei (e.g., ¹H, ¹³C, and the naturally abundant ²⁹Si) would provide information about the distribution of the unpaired electron's spin density within the molecule. oregonstate.edu

Advanced Spectroscopic Analysis and Multivariate Data Interpretation

The comprehensive characterization of this compound can be significantly enhanced by employing advanced spectroscopic analysis in conjunction with multivariate data interpretation. ethz.ch This approach involves combining data from multiple spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry) and using statistical methods to extract more information than what can be gleaned from individual spectra alone. nih.gov

Chemometrics and Multivariate Analysis:

Chemometrics applies mathematical and statistical methods to chemical data. In the context of spectroscopic analysis, multivariate techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be particularly powerful. ethz.ch

Principal Component Analysis (PCA): PCA is a dimensionality reduction technique that can be used to identify patterns and correlations within large spectroscopic datasets. ethz.ch For instance, if this compound were synthesized under slightly different conditions, PCA of the resulting NMR or IR spectra could help to identify the key spectral regions that vary and correlate these variations with specific process parameters or impurity profiles.

Multivariate Curve Resolution (MCR): MCR is a technique used to resolve mixtures into their constituent pure components' spectra and concentration profiles. nih.gov This would be valuable in monitoring the synthesis of this compound in real-time, allowing for the deconvolution of the spectra of reactants, intermediates, and the final product.

Application in Quality Control and Process Monitoring:

In a manufacturing setting, a combination of spectroscopic measurements and multivariate analysis could be used to develop robust quality control methods for this compound. For example, a model could be built using data from a set of "good" batches, and subsequent batches could be quickly assessed for conformity. This approach can be more sensitive and reliable than relying on a single analytical parameter.

Illustrative Data Table for Multivariate Analysis:

The following table illustrates the type of data that could be collected for multivariate analysis, where different batches of this compound are analyzed by multiple spectroscopic methods.

| Batch ID | Purity (by HPLC) (%) | ¹H NMR (Integral of key peak) | IR (Absorbance at specific ν) | MS (Relative abundance of key fragment) |

| DMPAA-001 | 99.5 | 1.00 | 0.85 | 100 |

| DMPAA-002 | 99.2 | 0.98 | 0.83 | 98 |

| DMPAA-003 | 98.7 | 0.95 | 0.80 | 95 |

| DMPAA-004 | 99.6 | 1.01 | 0.86 | 101 |

| DMPAA-005 | 97.5 | 0.92 | 0.75 | 90 |

By applying multivariate regression models to such data, it would be possible to predict the purity of a new batch based on its spectroscopic profile, providing a rapid and non-destructive method for quality assessment.

Theoretical and Computational Chemistry Approaches to Dimethylphenylsilylacetic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of many-body systems. It has become a staple in computational chemistry for its balance of accuracy and computational cost, making it suitable for the study of medium to large-sized molecules like Dimethylphenylsilylacetic acid.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's shape and steric properties.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Predicted Value | Significance |

| Si-C Bond Length (to Phenyl) | ~1.87 Å | Longer than a typical C-C bond, influencing steric and electronic effects. |

| Si-C Bond Length (to CH2) | ~1.89 Å | Influences the acidity of the carboxylic proton. |

| C=O Bond Length | ~1.21 Å | Typical for a carboxylic acid. |

| O-H Bond Length | ~0.97 Å | Relates to the acidity of the compound. |

| HOMO-LUMO Energy Gap | An indicator of chemical reactivity and stability. |

DFT methods can be employed to simulate various types of molecular spectra. For this compound, this would include the prediction of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, one can predict the positions of peaks in the IR and Raman spectra, which correspond to the different vibrational modes of the molecule. Similarly, chemical shifts in NMR spectra can be calculated to aid in the structural elucidation of the compound. However, no specific studies reporting the DFT-calculated spectroscopic parameters for this compound were identified.

A significant application of DFT is in the study of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy pathway from reactants to products. This involves locating transition state structures, which are the high-energy points along the reaction coordinate. For Dimethylphenyls-ilylacetic acid, DFT could be used to investigate various reactions, such as its synthesis, decomposition, or its interaction with other molecules. The activation energies calculated from the transition states can provide quantitative information about the reaction rates. Despite the utility of this approach, specific computational studies elucidating reaction mechanisms involving this compound are not available in the reviewed literature.

Molecular Dynamics (MD) Simulations in Mechanistic Studies

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While DFT is well-suited for static properties and reaction pathways, MD simulations provide insights into the dynamic behavior of systems. For this compound, MD simulations could be used to study its conformational flexibility, its interactions with solvent molecules, or its behavior in a biological environment, such as binding to a protein. These simulations can reveal how the molecule moves and changes shape, which can be crucial for understanding its function. At present, there are no specific MD simulation studies focused on this compound in the available scientific literature.

Advanced Computational Models for Reactivity and Selectivity Prediction

Beyond standard DFT and MD methods, more advanced computational models can be developed to predict the reactivity and selectivity of chemical reactions. Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate the chemical structure of molecules with their biological activity or chemical reactivity. wikipedia.org For a series of silylacetic acid derivatives, a QSAR model could be built to predict their properties based on calculated molecular descriptors. These descriptors can be derived from quantum chemical calculations and can include electronic, steric, and thermodynamic properties. Such models are valuable in rational drug design and materials science for screening large numbers of compounds computationally before undertaking experimental synthesis and testing. No specific advanced computational models for predicting the reactivity and selectivity of this compound have been reported.

Chemoinformatics and Database Integration in Silylacetic Acid Research

Chemoinformatics involves the use of computational and informational techniques to a range of problems in the field of chemistry. This includes the storage, retrieval, and analysis of chemical information. Large chemical databases such as PubChem, ChEMBL, and ZINC are essential resources in chemoinformatics. neovarsity.orgyoutube.comosdd.net These databases contain information on the structure, properties, and biological activities of millions of compounds.

For research on silylacetic acids, these databases can be mined to identify compounds with similar structures or properties to this compound. This information can be used to build computational models, predict properties, and design new compounds with desired characteristics. While these databases are a valuable resource for organosilicon chemistry in general, specific chemoinformatic studies or curated datasets focusing on this compound and its close analogs are not highlighted in the current body of literature.

Dimethylphenylsilylacetic Acid in the Context of Contemporary Organosilicon Chemistry

Comparative Analysis with Other Silyl (B83357) Carboxylic Acids

Electron-withdrawing groups on the silicon atom tend to increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through an inductive effect. hcpgcollege.edu.indoubtnut.compharmaguideline.com Conversely, electron-donating groups decrease acidity. In dimethylphenylsilylacetic acid, the phenyl group, with its inductive electron-withdrawing and resonance effects, and the two methyl groups, which are electron-donating, create a nuanced electronic environment at the silicon center.

A comparative analysis of the acidity of various silyl acetic acids can be qualitatively understood by considering the inductive effects of the substituents on the silicon atom.

| Silyl Acetic Acid | Substituents on Silicon | Expected Relative Acidity |

|---|---|---|

| Trimethylsilylacetic acid | Three methyl groups (electron-donating) | Less acidic |

| This compound | Two methyl groups (electron-donating), one phenyl group (electron-withdrawing) | Intermediate |

| Triphenylsilylacetic acid | Three phenyl groups (electron-withdrawing) | More acidic |

Influence of Silicon on Carbonyl Reactivity and Acidity

The presence of the dimethylphenylsilyl group alpha to the carbonyl group in this compound has a profound impact on the reactivity of the carbonyl carbon and the acidity of the α-proton. The silicon atom, being less electronegative than carbon, can stabilize an adjacent carbanion, a phenomenon known as the α-silyl effect. This stabilization facilitates the deprotonation of the α-carbon, making it a useful site for functionalization.

The reactivity of the carbonyl group in α-silyl esters towards nucleophiles is a key aspect of their chemistry. thieme-connect.de The silicon group can influence the electrophilicity of the carbonyl carbon. While detailed kinetic studies on this compound are scarce, general trends in the reactivity of α-silyl carbonyl compounds provide valuable insights. The C-Si bond is relatively weak and can be cleaved under certain reaction conditions, particularly with nucleophiles like fluoride (B91410) ions. thieme-connect.de The steric bulk of the silyl group can also play a role in modulating the accessibility of the carbonyl carbon to incoming nucleophiles. thieme-connect.de

Silicon-Based Functional Group Transformations and Interconversions

This compound and its derivatives are valuable precursors for a variety of functional group transformations, leveraging the unique reactivity imparted by the silicon atom.

One important transformation is the formation of silyl ketene (B1206846) acetals from the corresponding esters. dtic.milgoogle.com These silyl ketene acetals are versatile intermediates in organic synthesis, participating in reactions such as Mukaiyama aldol (B89426) and Michael additions. msu.edurichmond.edu The reaction of the ester of this compound with a strong base and a silylating agent would yield the corresponding silyl ketene acetal, which can then be used to form new carbon-carbon bonds.

Furthermore, acylsilanes derived from this compound can undergo the Brook rearrangement, a migration of a silyl group from carbon to oxygen. organic-chemistry.orgdntb.gov.uagelest.com This rearrangement is a powerful tool for the synthesis of silyl enol ethers. The photochemically induced Brook rearrangement of acylsilanes has also been explored as a strategy for designing photoaffinity probes. rsc.org

The carboxylic acid functionality of this compound can also be a handle for the synthesis of other functional groups. For instance, intramolecular esterification of a hydroxy-substituted derivative could lead to the formation of a lactone, a cyclic ester. organic-chemistry.orgpearson.comwikipedia.orgbritannica.com

Development of Novel Organosilicon Motifs

The unique reactivity of this compound makes it an attractive starting material for the synthesis of novel organosilicon motifs with potential applications in materials science and medicinal chemistry.

For example, the ability to functionalize the α-carbon, coupled with transformations at the carboxylic acid group, allows for the construction of complex silicon-containing molecules. The introduction of a dimethylphenylsilyl group into a molecular scaffold can significantly alter its physical and biological properties, a strategy that is increasingly being explored in the field of sila-drug discovery. researchgate.net

The development of new synthetic methodologies based on this compound can lead to the creation of previously inaccessible organosilicon compounds. For instance, its use in multi-component reactions or tandem reaction sequences could provide efficient routes to complex molecular architectures. The silyl group can act as a control element, directing the stereochemical outcome of reactions and enabling the synthesis of chiral organosilicon compounds. researchgate.net

Emerging Research Frontiers and Future Prospects for Dimethylphenylsilylacetic Acid

Integration into Supramolecular Chemistry and Materials Science

The dual nature of dimethylphenylsilylacetic acid, possessing both a hydrogen-bonding carboxylic acid group and a sterically demanding organosilyl group, makes it a promising building block in supramolecular chemistry and materials science. The carboxylic acid function can participate in predictable hydrogen-bonding interactions, leading to the formation of well-defined supramolecular structures such as dimers, chains, and networks. This behavior is well-documented for various carboxylic acids in the construction of supramolecular assemblies. rsc.org

The dimethylphenylsilyl group is expected to play a crucial role in directing the self-assembly process. Its bulkiness can introduce significant steric hindrance, influencing the packing of the molecules and potentially leading to the formation of porous or layered materials. Furthermore, the hydrophobic nature of the silyl (B83357) group can be exploited in the design of amphiphilic structures that self-assemble in solution to form micelles, vesicles, or other complex architectures. mdpi.com Research on other silicone-based carboxylate surfactants has shown their ability to form spherical aggregates in aqueous solutions, a property that could be shared by this compound. mdpi.com

The functionalization of surfaces, such as silica (B1680970) nanoparticles, with carboxylic acid-containing organosilanes has been demonstrated as a viable method for creating tailored materials. nih.gov A similar approach could be envisioned for this compound, allowing for the modification of surfaces to alter their hydrophobicity, reactivity, and other physicochemical properties. For instance, the covalent attachment of this compound to an amino-functionalized surface could create a robust, hydrophobic coating.

Table 1: Potential Supramolecular Assemblies of this compound

| Assembly Type | Driving Interactions | Potential Applications |

|---|---|---|

| Dimers/Chains | Hydrogen bonding of carboxylic acid groups | Crystal engineering, liquid crystals |

| Micelles/Vesicles | Amphiphilic self-assembly in solution | Drug delivery, nano-reactors |

Catalyst Design and Asymmetric Synthesis Leveraging Silylacetic Acid Motifs

The incorporation of silyl groups into chiral catalysts and ligands is a growing area of research in asymmetric synthesis. sigmaaldrich.com The steric and electronic properties of the silyl moiety can significantly influence the stereochemical outcome of a reaction. While direct applications of this compound in catalysis are yet to be reported, the structural motifs it contains offer intriguing possibilities.

The dimethylphenylsilyl group, for instance, could be incorporated into a chiral ligand framework to create a sterically demanding environment around a metal center. This could enhance enantioselectivity in a variety of catalytic transformations. Research on chiral dirhodium catalysts has shown that the choice of ligand is crucial for achieving high levels of asymmetric induction in C-H functionalization reactions of benzyl (B1604629) silyl ethers. acs.orgorganic-chemistry.orgemory.edu This highlights the potential of tailored silyl-containing ligands in controlling stereochemistry.

Furthermore, the carboxylic acid group of this compound could act as an anchoring point for immobilizing a catalyst on a solid support, facilitating catalyst recovery and reuse. Alternatively, the carboxylate could coordinate directly to a metal center, forming a novel chiral catalyst. The development of organocatalytic asymmetric synthesis of Si-stereogenic silyl ethers demonstrates the potential for creating chiral silicon centers, a field where silylacetic acid derivatives could play a role. nih.govacs.org

Table 2: Potential Roles of this compound Motifs in Asymmetric Catalysis

| Role | Mechanism of Action | Potential Reactions |

|---|---|---|

| Chiral Ligand Component | Steric hindrance from the dimethylphenylsilyl group influences the approach of substrates to the catalytic center. | Asymmetric hydrogenation, C-C bond formation. |

| Catalyst Anchor | The carboxylic acid group allows for covalent attachment to a solid support. | Heterogeneous catalysis, simplified product purification. |

Green Chemistry Principles in Silylacetic Acid Synthesis and Applications

The synthesis and application of organosilicon compounds are increasingly being evaluated through the lens of green chemistry. mdpi.com Traditional methods for the synthesis of organosilanes often involve the use of hazardous reagents and generate significant waste. The Rochow-Müller "Direct Process," for example, for the synthesis of methylchlorosilanes, is energy-intensive. nih.gov

For the synthesis of this compound and related compounds, green chemistry principles would advocate for the use of less hazardous starting materials and solvents, minimizing waste, and employing catalytic methods. For instance, the use of silanes as reducing agents for carboxylic acids is being explored as a more environmentally friendly alternative to metal hydrides. youtube.com The development of sustainable methods for the synthesis of organosilanes, potentially avoiding chlorinated intermediates, is a key research goal. mdpi.com

In terms of applications, the use of this compound as a catalyst or in materials science could also align with green chemistry principles. For example, if it can be used to develop more efficient and recyclable catalysts, it would contribute to more sustainable chemical processes. Furthermore, the potential for creating biodegradable materials from organosilicon compounds is an active area of research. nih.gov

Table 3: Application of Green Chemistry Principles to this compound

| Principle | Application in Synthesis | Application in Use |

|---|---|---|

| Waste Prevention | Developing synthetic routes with high atom economy. | Designing recyclable catalysts or materials. |

| Safer Solvents & Auxiliaries | Using benign solvents like water or supercritical CO2. | Employing the compound in solvent-free reaction conditions. |

| Catalysis | Utilizing catalytic methods to reduce the use of stoichiometric reagents. | Developing highly active and selective catalysts based on its structure. |

| Design for Degradation | Incorporating biodegradable linkages into materials derived from the compound. | Not directly applicable to the compound itself, but to its derivatives. |

Challenges and Opportunities in Silylacetic Acid Research

The exploration of this compound and its analogues presents both significant challenges and exciting opportunities. A primary challenge is the synthesis of such functionalized organosilicon compounds. cfsilicones.com Developing synthetic routes that are efficient, scalable, and environmentally friendly is a key hurdle that needs to be overcome. The stability of the silicon-carbon bond and the reactivity of the carboxylic acid group need to be carefully managed during synthesis and subsequent applications.

A significant opportunity lies in the potential for this molecule to serve as a versatile platform for the development of new materials and catalysts. iust.ac.ir The ability to tune the properties of the molecule by modifying the substituents on the silicon atom or by derivatizing the carboxylic acid group opens up a vast chemical space to explore. For example, the synthesis of chiral derivatives of dimethylphenylslylacetic acid could lead to new enantioselective catalysts.

Furthermore, the unique combination of a bulky hydrophobic group and a polar functional group in a single molecule offers opportunities for studying fundamental aspects of self-assembly and molecular recognition. The insights gained from such studies could have broad implications for the design of new smart materials, sensors, and drug delivery systems. nih.gov The lack of extensive research on this specific compound means that there is a wide-open field for new discoveries and innovations.

Table 4: Summary of Challenges and Opportunities

| Area | Challenges | Opportunities |

|---|---|---|

| Synthesis | Developing efficient, scalable, and green synthetic routes. Managing the reactivity of functional groups. | Exploration of novel synthetic methodologies for functionalized organosilanes. |

| Catalysis | Achieving high enantioselectivity and catalytic activity. Ensuring catalyst stability and recyclability. | Design of new classes of chiral ligands and catalysts. Development of supported catalysts. |

| Materials Science | Controlling the self-assembly process to achieve desired structures. Ensuring the long-term stability of materials. | Creation of novel supramolecular architectures. Development of functional coatings and nanoparticles. |

| Fundamental Research | Understanding the interplay of non-covalent interactions in self-assembly. | Gaining new insights into molecular recognition and the role of silicon in supramolecular chemistry. |

Q & A

Q. How can researchers resolve contradictions in reported degradation pathways of this compound?

- Methodological Answer : Perform triplicate experiments under controlled conditions (e.g., O₂-free environments) to isolate variables. Use LC-MS/MS to identify degradation products and compare with published data. Apply multivariate statistical analysis (e.g., PCA) to distinguish artifacts from genuine pathways .

Q. What statistical frameworks are recommended for analyzing dose-response data in toxicological studies of this compound?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Report effect sizes (e.g., EC₅₀) with 95% confidence intervals instead of relying solely on p-values. For clustered data (e.g., repeated measures), employ mixed-effects models to account for intra-participant correlations .

Q. How should researchers address gaps in toxicological data for this compound?

- Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) as preliminary screens. For in vivo studies, adhere to OECD guidelines for acute oral toxicity (e.g., Fixed Dose Procedure). Always include positive/negative controls and reference safety protocols for handling hazardous reagents (e.g., PPE as per OSHA standards) .

Methodological Best Practices

Q. How to ensure experimental reproducibility in studies involving this compound?

- Methodological Answer : Document all synthetic steps, including exact molar ratios, solvent grades, and equipment calibration data. Publish raw spectral data (NMR, MS) in supplementary materials. For biological assays, specify cell lines (with authentication) and statistical software (e.g., R, GraphPad Prism) .

Q. What strategies improve the detection limit of this compound in complex matrices?

- Methodological Answer : Optimize sample preparation using solid-phase extraction (SPE) with C18 cartridges. Employ tandem mass spectrometry (LC-MS/MS) in MRM mode for selective ion monitoring. Validate method sensitivity (LOQ < 1 ng/mL) via spike-recovery experiments in biological fluids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.